2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride
Overview
Description
2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride, also known as AMPP, is an organic compound used in a variety of scientific research applications. It is a white solid that is soluble in water and has a molecular weight of 230.73 g/mol. AMPP is a derivative of propionic acid and is commonly used as a building block for the synthesis of other compounds. It is also used as a ligand for metal ions and as a substrate for enzymes.
Scientific Research Applications
Topical and Systemic Inflammation Inhibition
Studies have shown that compounds structurally related to 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride, such as N-pyridinyl(methyl)indolylpropanamides, act as non-acidic NSAIDs (Nonsteroidal Anti-inflammatory Drugs). These compounds have demonstrated potent anti-inflammatory effects in models like the TPA-induced mouse ear swelling assay, with effectiveness comparable to established NSAIDs like ibuprofen and dexamethasone (Dassonville et al., 2008).
Chiral Nylon Analog Synthesis
This compound and similar compounds have been utilized in the synthesis of chiral nylon analogs. For instance, 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, a structurally related compound, was a key intermediate in preparing poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog (García-Martín et al., 2001).
Coordination Chemistry
This chemical has been involved in studies on coordination chemistry, particularly in the synthesis and analysis of mononuclear Mn(II) complexes with amino-pyridine pentadentate ligands. These studies have implications in understanding the structural and electronic properties of such complexes (Hureau et al., 2008).
properties
IUPAC Name |
2-amino-2-methyl-N-(pyridin-3-ylmethyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-10(2,11)9(14)13-7-8-4-3-5-12-6-8;/h3-6H,7,11H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFGRPFEJBRYET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CN=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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